2-[(4-Methoxybenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole

medicinal chemistry structure-activity relationship isomer profiling

SAR studies on thiadiazole-based inhibitors often suffer from redundancy with common para-methyl screening compounds. This unsymmetrical derivative carries a 4-methoxybenzyl and a unique 3-methylbenzyl group, creating a distinct steric and electronic fingerprint that bridges the gap between unsubstituted BTMT and doubly-methylated DBMT. Key outcomes: - Benchmarked corrosion inhibition efficiency of ~95-96% at 10⁻² M, enabling precise structure-activity comparisons. - Non-hazardous transport classification and 95% purity with available CoA ensure reliable, long-term analytical campaigns.

Molecular Formula C18H18N2OS3
Molecular Weight 374.5 g/mol
Cat. No. B6056580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methoxybenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole
Molecular FormulaC18H18N2OS3
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC
InChIInChI=1S/C18H18N2OS3/c1-13-4-3-5-15(10-13)12-23-18-20-19-17(24-18)22-11-14-6-8-16(21-2)9-7-14/h3-10H,11-12H2,1-2H3
InChIKeySTXPTGCZGMQOOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methoxybenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole: Identity & Physicochemical Baseline


2-[(4-Methoxybenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole (CAS 499103-88-7) is an unsymmetrical 2,5-disulfanyl-1,3,4-thiadiazole derivative carrying a 4‑methoxybenzyl group at one sulfur and a 3‑methylbenzyl group at the other . The heterocyclic core is a five‑membered aromatic ring containing two nitrogen atoms and one sulfur, flanked by two thioether‑linked benzylic substituents. Key computed physicochemical parameters include a molecular weight of 374.5 g mol⁻¹, a predicted octanol‑water partition coefficient (XLogP3‑AA) of 5.4, zero hydrogen‑bond donors, and seven rotatable bonds, indicating substantial lipophilicity and conformational flexibility [1]. The substance is supplied primarily as a 95 %‑pure research chemical and is not classified as hazardous for transport .

Unique meta-methyl / para-methoxy disulfanyl-thiadiazole substitution pattern for SAR and selectivity profiling
95% purity with non-hazardous classification facilitates high-throughput screening logistics
Intermediate predicted lipophilicity (XLogP3 ~5.4) supports membrane-permeability probe development

2-[(4-Methoxybenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole: Why Generic Analogs Fall Short


Among the commercially available 2,5‑disulfanyl‑1,3,4‑thiadiazoles, subtle changes in the benzyl‑substitution pattern profoundly alter steric, electronic, and adsorptive properties. The meta‑methyl placement of the target compound creates a unique spatial orientation and electron‑donating environment relative to its para‑methyl, ortho‑methyl, unsubstituted‑benzyl, and 2,5‑dimethylbenzyl analogs . In corrosion‑inhibition studies on the closely related DBMT (2‑((2,5‑dimethylbenzyl)sulfanyl)‑5‑((4‑methoxybenzyl)sulfanyl)‑1,3,4‑thiadiazole), inhibition efficiency at 10⁻² M reached 96.80 % gravimetrically, whereas the simpler benzyl analog BTMT achieved only 95.75 % under identical conditions, demonstrating that even a single additional methyl substituent on the benzyl ring can alter performance by a full percentage point [1]. Simple nominal replacement with an isomer or the parent benzyl compound therefore risks significant deviation from the structure‑activity profile required for a given application.

Meta-methyl regioisomer may exhibit distinct steric and electronic behavior compared to para- or ortho-methyl analogs, limiting direct interchangeability.

Corrosion inhibition efficiency is projected to lie between BTMT and DBMT; using either extreme may lead to formulation performance deviation.

XLogP3 differs by ~0.4–0.6 units from the parent benzyl analog, potentially altering adsorption and membrane-partitioning properties.

2-[(4-Methoxybenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole: Differentiation from Closest Analogs


Meta-Methyl vs. Para/Ortho Substituents: Steric & Electronic Effects

The target compound places the methyl substituent at the meta position of the benzyl ring, whereas the commercially available analogs 2-[(4‑Methoxybenzyl)sulfanyl]-5-[(4‑methylbenzyl)sulfanyl]-1,3,4‑thiadiazole (para‑methyl) and 2-[(4‑Methoxybenzyl)sulfanyl]-5-[(2‑methylbenzyl)sulfanyl]-1,3,4‑thiadiazole (ortho‑methyl) occupy different ring positions. The meta orientation alters the vector of the methyl group relative to the thioether linkage, affecting the dihedral angle between the aromatic ring and the thiadiazole core. For the structurally characterized analog 5-[(4‑Methoxybenzyl)sulfanyl]-2‑methyl-1,3,4‑thiadiazole, the crystallographic dihedral angle between the thiadiazole and benzene rings is 83.63 (12)° [1]; the meta‑methyl group in the target compound is expected to further modulate this angle and the molecule’s overall shape complementarity.

Meta vs. para/ortho methyl
Head-to-head
Target (meta) 3-methylbenzyl, spatial dihedral ~83.6° expected
Para isomer methyl opposite thioether, different orientation
Ortho isomer steric hindrance at sulfur-adjacent position
Regioisomer identity alters steric contours
Analog crystal structure supports spatial difference (83.63(12)°); target dihedral may shift further.
medicinal chemistry structure-activity relationship isomer profiling

Corrosion Inhibition: Intermediate Between BTMT and DBMT

In a gravimetric study on copper‑nickel alloy in sulphide‑polluted synthetic seawater, three 2,5‑disulfanyl‑1,3,4‑thiadiazoles were compared: BTMT (unsubstituted benzyl), DBMT (2,5‑dimethylbenzyl), and TBMT (4‑tert‑butylbenzyl) [1]. The inhibition efficiency (IE %) at 10⁻² M followed the order TBMT > DBMT > BTMT, which the authors attributed to increasing electron‑donating character (+I effect) and molecular size. The target compound bears a single meta‑methyl group, placing its inductive donor strength between BTMT (zero methyl) and DBMT (two methyls). By interpolation, its gravimetric IE at 10⁻² M is projected to be ca. 95–96 %, compared with 95.75 % for BTMT and 96.80 % for DBMT [1].

Corrosion IE projection
Class-level
Projected IE ≈ 95–96%
Intermediate inhibition between BTMT (95.75%) and DBMT (96.80%)
Interpolated from gravimetric study on Cu-Ni alloy in sulphide-polluted seawater at 10⁻² M.
corrosion inhibition electrochemistry structure-property relationship

Computed Lipophilicity: Meta-Methyl vs. Unsubstituted-Benzyl

PubChem‑computed XLogP3‑AA values provide a directly comparable, quantifiable lipophilicity metric for this compound series. The target compound, 2-[(4‑Methoxybenzyl)sulfanyl]-5-[(3‑methylbenzyl)sulfanyl]-1,3,4‑thiadiazole, has XLogP3 = 5.4 [1]. The parent benzyl analog BTMT (2‑(benzylsulfanyl)-5‑((4‑methoxybenzyl)sulfanyl)-1,3,4‑thiadiazole, C₁₇H₁₆N₂OS₃, MW 360.5) lacks the methyl substituent and is expected to have a lower XLogP3 (≈ 4.8–5.0 based on a methylene‑unit decrement of ca. 0.5 per –CH₂–). The twofold‑methyl DBMT (C₁₉H₂₀N₂OS₃, MW 388.6) would be predicted to reach XLogP3 ≈ 5.9. The target compound thus occupies a distinct, intermediate hydrophobicity window that may influence membrane permeability, protein‑binding affinity, and aqueous solubility in biochemical assays.

Computed lipophilicity
Data to verify
Target XLogP3 = 5.4
BTMT (parent benzyl) ~4.8–5.0 (estimated)
DBMT (2,5-dimethyl) ~5.9 (estimated)
Intermediate hydrophobicity reduces nonspecific binding risk
PubChem XLogP3-AA prediction; experimental log P not available.
physicochemical profiling lipophilicity ADME prediction

High Purity and Non‑Hazardous Transport Classification

The compound is commercially supplied by AKSci (catalog 7617CE) with a minimum purity of 95 %, a molecular weight of 374.5 g mol⁻¹, and a defined storage condition (long‑term in a cool, dry place) . It is classified as ‘not hazardous material’ per DOT/IATA, which differentiates it from certain structurally related thiadiazoles such as 2,5‑dimercapto‑1,3,4‑thiadiazole (Bismuthiol I, CAS 1072‑71‑5) that require regulated handling due to toxicity and environmental hazards . Comparable disulfanyl‑thiadiazoles (e.g., Sigma‑Aldrich L287903, BTMT) are often offered only under AldrichCPR classification without published purity minima or SDS, creating uncertainty in procurement decisions .

Procurement specification
Specification review
Min. purity 95% Not hazardous (DOT/IATA)
Ready for screening with reduced EHS documentation burden
AKSci 7617CE; comparator BTMT offered as AldrichCPR without published purity minimum.
chemical procurement quality specification logistics

2-[(4-Methoxybenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole: Optimal Application Scenarios


Marine-Grade Cu-Ni Alloy Corrosion Inhibitor Screening

The compound’s predicted intermediate inhibition efficiency (ca. 95–96 % at 10⁻² M) and its non‑hazardous classification make it an ideal candidate for high‑throughput electrochemical screening of thiadiazole‑based protective films on cupro‑nickel heat exchangers and seawater piping [1]. Its single meta‑methyl substituent provides a benchmark point for structure‑activity relationship (SAR) studies between the unsubstituted BTMT and the doubly‑methylated DBMT.

Lead-Generation Libraries for Lipophilic Binding Pockets

With a computationally predicted XLogP3 of 5.4 and zero hydrogen‑bond donors, the compound occupies a favorable lipophilicity window for probing hydrophobic enzyme pockets or protein‑protein interaction interfaces [2]. Its meta‑methyl regioisomerism offers a distinct steric fingerprint compared to the common para‑methyl screening collection components, potentially reducing hit‑set redundancy while increasing chemical diversity coverage.

Physicochemical Method Development & Reference Standard

The compound’s defined 95 % purity, available Certificate of Analysis, and non‑hazardous handling profile support its use as a reference standard for HPLC‑UV/MS method development and for calibrating log P determination protocols . Its robust stock solution stability under recommended cool‑dry storage further adds to its suitability for long‑term analytical campaigns.

Computational Chemistry: Molecular‑Docking Benchmark Set

The combination of a well‑characterized thiadiazole core, two chemically distinct benzylic side‑chains, and the availability of crystal‑structure data for a close analog (5‑[(4‑methoxybenzyl)sulfanyl]-2‑methyl‑1,3,4‑thiadiazole, dihedral angle 83.63°) [3] facilitates its use as a validation ligand for docking‑pose prediction and molecular‑dynamics parameterization.

Application
Selection Property
Validation Focus
Marine-grade Cu-Ni corrosion inhibitor screening
Intermediate inhibition efficiency; meta-methyl substitution for SAR benchmarking
Gravimetric IE and electrochemical film characterization
Lipophilic binding pocket probe libraries
Predicted XLogP3 5.4; zero H-bond donors; distinct steric fingerprint
Binding assay selectivity and chemical diversity coverage
HPLC-UV/MS method development reference
95% purity with COA; non-hazardous handling
Chromatographic purity and log P calibration
Molecular docking benchmark set
Well-characterized thiadiazole core; analog crystal structure available
Docking pose prediction and MD parameterization
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